4-phospho-L-erythronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

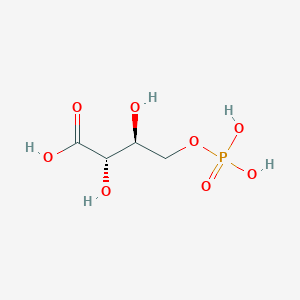

4-phospho-L-erythronic acid is a 4-phosphoerythronic acid. It derives from a L-erythronic acid. It is an enantiomer of a 4-phospho-D-erythronic acid.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Synthesis

4-Phospho-L-erythronic acid is an intermediate in the biosynthesis of pyridoxal 5'-phosphate, a vital cofactor in numerous enzymatic reactions. It is synthesized from D-erythronolactone through a series of reactions involving phosphitylation and oxidation. A notable synthetic route involves five steps, yielding approximately 22% from D-erythronolactone, making it a cost-effective precursor for further studies on enzymes such as PdxB and ribose 5-phosphate isomerase (Rpi) .

Enzymatic Inhibition

One of the primary applications of this compound is its role as an inhibitor of ribose 5-phosphate isomerase. This enzyme is crucial in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular metabolism. By inhibiting Rpi, this compound can modulate metabolic fluxes, providing insights into metabolic regulation and potential therapeutic targets for diseases characterized by altered metabolism .

Metabolomics and Cancer Research

Recent studies have identified elevated levels of erythronate, a related compound, in tumor tissues compared to normal tissues, suggesting a potential biomarker role for metabolites associated with the pentose phosphate pathway . The ability to measure levels of this compound could facilitate research into cancer metabolism and the development of targeted therapies.

Table: Comparison of Erythronate Levels in Tumor vs Normal Tissues

| Tissue Type | Erythronate Level (m/z 292) | Statistical Significance |

|---|---|---|

| Tumor Tissue | Higher | p < 0.05 |

| Normal Tissue | Lower | - |

Potential Therapeutic Applications

The inhibition of ribose 5-phosphate isomerase by derivatives of this compound presents opportunities for developing new therapeutic agents targeting metabolic disorders and cancers where this pathway is dysregulated. Further research into its derivatives may yield compounds with enhanced specificity and efficacy .

Case Study: Synthesis and Evaluation of Derivatives

A study synthesized new derivatives of 4-phospho-D-erythronic acid to evaluate their effectiveness as competitive inhibitors of spinach ribose-5-phosphate isomerase. The results indicated that specific modifications to the structure could significantly enhance inhibitory activity, paving the way for more effective metabolic inhibitors .

Case Study: Metabolomic Profiling in Cancer

Another study utilized stable isotope-assisted untargeted metabolomics to profile metabolites in cancerous tissues, revealing significant increases in erythronate levels associated with tumor growth. This highlights the importance of monitoring metabolites like this compound in understanding cancer metabolism .

Eigenschaften

Molekularformel |

C4H9O8P |

|---|---|

Molekulargewicht |

216.08 g/mol |

IUPAC-Name |

(2S,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid |

InChI |

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m0/s1 |

InChI-Schlüssel |

ZCZXOHUILRHRQJ-HRFVKAFMSA-N |

Isomerische SMILES |

C([C@@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |

Kanonische SMILES |

C(C(C(C(=O)O)O)O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.